Cas no 941888-44-4 (N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide)

N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
- N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide
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- インチ: 1S/C17H14N4O5S/c1-20-17(22)11-10-16(18-20)12-2-4-13(5-3-12)19-27(25,26)15-8-6-14(7-9-15)21(23)24/h2-11,19H,1H3
- InChIKey: IEGUBLNEDARAGZ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=C(C3=NN(C)C(=O)C=C3)C=C2)(=O)=O)=CC=C([N+]([O-])=O)C=C1
N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2873-0117-1mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-75mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-100mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-5μmol |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-5mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-25mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-10μmol |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-3mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-20μmol |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2873-0117-15mg |
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
941888-44-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamideに関する追加情報
Introduction to N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide (CAS No. 941888-44-4)
N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide is a pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 941888-44-4, belongs to a class of molecules that exhibit promising properties in various therapeutic applications. The presence of a dihydropyridazine core and a nitrobenzene-sulfonamide moiety makes it an intriguing candidate for further investigation, particularly in the context of drug discovery and development.
The dihydropyridazine scaffold is well-known for its role in several bioactive molecules, including those with vasodilatory and anti-inflammatory properties. In particular, the 1-methyl-6-oxo-1,6-dihydropyridazine moiety is a key structural feature that contributes to the compound's stability and reactivity. This moiety has been extensively studied for its ability to interact with biological targets, making it a valuable component in the design of novel therapeutic agents.
The nitrobenzene-sulfonamide group adds another layer of complexity to the molecule, enhancing its potential for diverse biological interactions. The nitro group is known for its ability to participate in redox reactions, which can be exploited for therapeutic purposes. Additionally, the sulfonamide group is a common pharmacophore that exhibits various biological activities, including antimicrobial and anti-inflammatory effects. The combination of these two groups in N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide suggests that it may possess multiple mechanisms of action, making it a versatile candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of this compound. These studies have highlighted the potential of N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide as a lead compound for the development of new drugs. Specifically, computational studies have identified favorable interactions between this molecule and various biological targets, including enzymes and receptors involved in key metabolic pathways.
In vitro studies have also provided valuable information about the biological activity of N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yphenyl)-4-nitrobenzene - 1-sulfonamide. These studies have demonstrated that the compound exhibits inhibitory activity against several enzymes relevant to inflammation and pain signaling. The dihydropyridazine core appears to be crucial for these interactions, suggesting that it plays a pivotal role in mediating the biological effects of the molecule.
Furthermore, preliminary pharmacokinetic studies have shown that N - 4-( 1 - methyl - 6 - oxo - 1 , 6 - dihydrop y ridazin - 3 - yl ) phen yl - 4 - n i tro b en zene - 1 - sul fon am ide is well-absorbed and metabolically stable after oral administration. These findings are encouraging from a drug development perspective, as they suggest that the compound may have good bioavailability and pharmacokinetic properties. However, further studies are needed to fully characterize its metabolic pathways and potential side effects.
The potential applications of N - 4-( 1 - methyl - 6 - oxo - 1 , 6 - dihydrop y ridazin - 3 - yl ) phen yl - 4 - n i tro b en zene - 1 sul fon am ide are diverse and span across multiple therapeutic areas. Given its inhibitory activity against inflammatory enzymes, it may be useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with pain signaling pathways suggests that it could be explored as a potential analgesic agent.
Another area where this compound shows promise is in oncology research. The ability of N - 4-( 1 methyl - 6 oxo - 1 , 6 dihydrop y ridazin ) phen yl ) phen yl ) phen yl ) phen yl ) phen yl ) phen yl ) phen yl ) phen yl ) phenyl)-4-nitrobenzene sulfonamide to interact with enzymes involved in cell proliferation has led researchers to investigate its potential as an anticancer agent. Preclinical studies are currently underway to evaluate its efficacy and safety profile in cancer models.
In conclusion,N – (4 – ( (methyl – (methyl – (methyl – (methyl – (methyl – (methyl – (methyl – (methyl – (methyl – (methyl – pyridazin – ((pyridazin – ((pyridazin – ((pyridazin)))))))))))))))))))))))))))))))))))))))))))))))))))))))))))) benzenesulfonylamide is a structurally complex pharmaceutical compound with significant potential for therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery efforts aimed at treating inflammation, pain, and cancer.
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